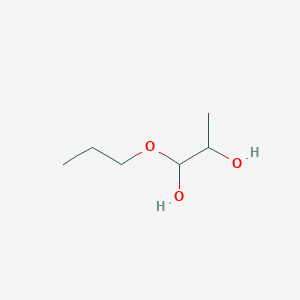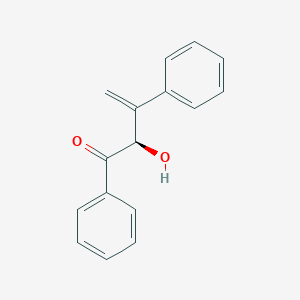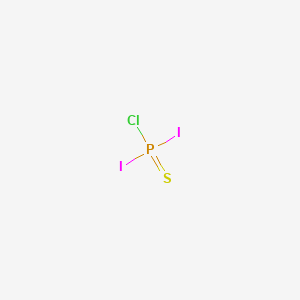
8-Methyl-3H-phenoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-3H-phenoxazin-3-one: is a chemical compound belonging to the phenoxazine family Phenoxazines are heterocyclic compounds known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-3H-phenoxazin-3-one typically involves the condensation of 2-aminophenol with 2-methylquinone under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and a solvent like ethanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenoxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenoxazine derivatives.
Scientific Research Applications
Chemistry: 8-Methyl-3H-phenoxazin-3-one is used as a precursor in the synthesis of other phenoxazine derivatives.
Biology: In biological research, this compound is utilized as a fluorescent dye for staining and imaging purposes. Its ability to fluoresce under specific conditions makes it valuable in cell biology and microscopy .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It exhibits antioxidant, antimicrobial, and anticancer properties, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for textile and printing applications .
Mechanism of Action
The mechanism of action of 8-Methyl-3H-phenoxazin-3-one involves its interaction with cellular components. In biological systems, it can act as a redox indicator, undergoing reversible oxidation and reduction reactions. This property is exploited in assays to measure metabolic activity and cell viability .
Molecular Targets and Pathways: The compound targets various enzymes and proteins involved in redox reactions. It can modulate the activity of these enzymes, leading to changes in cellular processes such as apoptosis and proliferation .
Comparison with Similar Compounds
Phenoxazin-3-one: A parent compound with similar structural features but lacking the methyl group at the 8th position.
7-Hydroxy-3H-phenoxazin-3-one: Another derivative with a hydroxyl group at the 7th position, known for its use as a redox indicator.
Uniqueness: 8-Methyl-3H-phenoxazin-3-one is unique due to the presence of the methyl group at the 8th position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability and alter its interaction with biological targets, making it distinct from other phenoxazine derivatives .
Properties
CAS No. |
63421-96-5 |
|---|---|
Molecular Formula |
C13H9NO2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
8-methylphenoxazin-3-one |
InChI |
InChI=1S/C13H9NO2/c1-8-2-5-12-11(6-8)14-10-4-3-9(15)7-13(10)16-12/h2-7H,1H3 |
InChI Key |
VCBBYKWAPFEHNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=CC(=O)C=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1-[3-(2-methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14510250.png)
![S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine](/img/structure/B14510256.png)

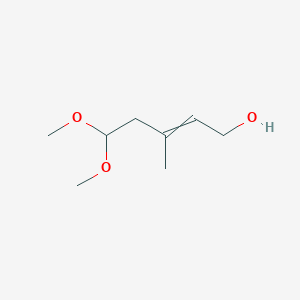
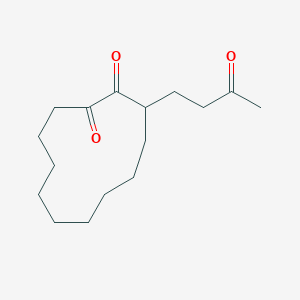
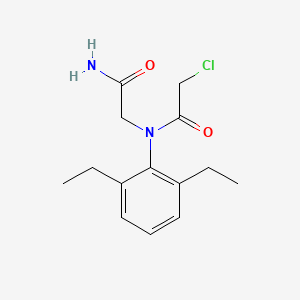
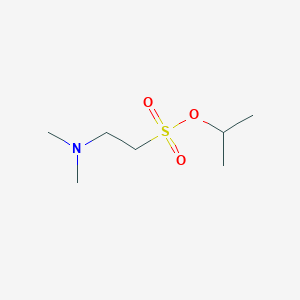
![{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride](/img/structure/B14510290.png)
